

# Early-phase discovery of propiverine hydrochloride for urological disorders

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Compound of Interest		
Compound Name:	Propiverine Hydrochloride	
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An In-depth Technical Guide on the Early-Phase Discovery of **Propiverine Hydrochloride** for Urological Disorders

### Introduction

Propiverine hydrochloride is a therapeutic agent primarily indicated for the symptomatic treatment of overactive bladder (OAB), a condition characterized by urinary urgency, increased frequency, and urge incontinence[1][2]. Its development marked a significant advancement in the management of urological disorders due to its unique dual mechanism of action. Propiverine functions as both an anticholinergic (muscarinic receptor antagonist) and a calcium channel blocker, which contributes to its efficacy in relaxing the detrusor muscle of the bladder[1][3][4][5][6]. First launched in Japan in 1993, it has since been widely adopted in clinical practice[3][7]. This technical guide delineates the core scientific journey of propiverine's early-phase discovery, from its chemical synthesis to preclinical and initial clinical validation, designed for researchers and drug development professionals.

# **Chemical Synthesis**

The synthesis of **propiverine hydrochloride** has been documented in several patents, with initial descriptions dating back to 1974[5][6]. A common synthetic route involves a multi-step process starting from benzilic acid.

Experimental Protocol: Synthesis of **Propiverine Hydrochloride** 



A representative synthesis process is described as follows[8]:

- Esterification/Etherification: Benzilic acid is refluxed with n-propyl alcohol in the presence of thionyl chloride. This reaction converts the carboxylic acid to a propyl ester and etherifies the hydroxyl group in a single step, forming the intermediate 2,2-diphenyl-2-propyloxy propyl acetate.
- Transesterification: The resulting intermediate is then reacted with N-methyl-4-piperidinol. This reaction is typically carried out in the presence of a catalyst, such as sodium t-butoxide, and a phase transfer catalyst (e.g., tetrabutylammonium chloride) under an inert atmosphere (like nitrogen) for an extended period (e.g., 3 days) at room temperature[5][8]. This step yields the propiverine base.
- Salt Formation: The crude propiverine base is dissolved in a suitable organic solvent, such
  as acetone. Hydrochloric acid is then added to the solution to precipitate propiverine
  hydrochloride.
- Purification: The final product is purified, for instance by charcoal treatment and recrystallization, to yield a pure, white solid with a melting point of 216-218 °C and HPLC purity greater than 99.5%[5].

This process provides a high-yield and high-purity pathway to the final active pharmaceutical ingredient[8].

## **Mechanism of Action**

Propiverine exerts its therapeutic effect through a dual mechanism, targeting two distinct pathways that regulate bladder smooth muscle contraction.

- Anticholinergic Activity: Acetylcholine is the primary neurotransmitter that mediates detrusor
  muscle contraction by binding to muscarinic receptors[1]. Propiverine acts as a competitive
  antagonist at these muscarinic receptors (primarily M2 and M3 subtypes in the bladder),
  inhibiting the binding of acetylcholine. This antagonism blocks the efferent nerve signals,
  leading to the relaxation of the bladder smooth muscle[1][9].
- Calcium Antagonism: Propiverine also directly inhibits the influx of calcium ions (Ca2+)
   through L-type calcium channels in the bladder smooth muscle cells[4][10]. By blocking



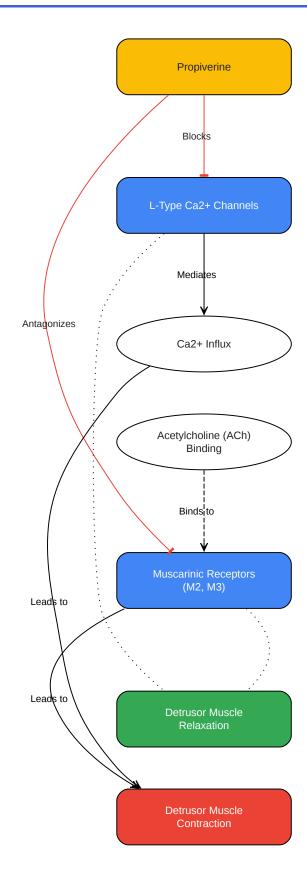




these channels and modulating intracellular calcium levels, it produces a musculotropic spasmolytic effect, further contributing to muscle relaxation and inhibiting abnormal bladder contractions[1][5][6]. This calcium antagonistic activity is a distinguishing feature compared to other anticholinergics like solifenacin and tolterodine[3].

The combination of these two mechanisms—inhibiting both receptor-mediated and direct ion-channel-mediated contractions—provides a comprehensive approach to suppressing detrusor overactivity.





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Caption: Propiverine's dual mechanism of action.



# Pharmacodynamics (Receptor and Channel Interactions)

Early-phase studies focused on characterizing the interaction of propiverine and its metabolites with relevant molecular targets.

# **Muscarinic Receptor Binding**

Propiverine and its metabolites were found to bind to all five human muscarinic receptor subtypes (hM1-hM5). Studies using Chinese hamster ovary (CHO) cells expressing these receptors demonstrated a specific order of binding affinity[11].

Experimental Protocol: Radioligand Binding Assay

- Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested.
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
- Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the cell membranes in the presence of varying concentrations of the test compound (propiverine or its metabolites).
- Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Muscarinic Receptor Binding Affinities of Propiverine



Compound	Target Tissue/Cell	Radioligand	Ki (nM)
Propiverine	Mouse Bladder	[3H]NMS	339[ <mark>12</mark> ]
Propiverine	Mouse Submaxillary Gland	[3H]NMS	193[12]

| Propiverine | Mouse Heart | [3H]NMS | 497[12] |

A study on propiverine and its metabolites (M-5, M-6, M-14) binding to hM1-hM5 receptors established the affinity order as M-6 > propiverine > M-14 > M-5, though specific Ki values were not provided in the abstract.[11]

# **Functional Activity on Detrusor Muscle**

In vitro functional assays confirmed that the receptor binding translated into a spasmolytic effect on bladder tissue.

Experimental Protocol: Isolated Detrusor Contraction Assay

- Tissue Preparation: Detrusor muscle strips are isolated from animal (e.g., guinea pig, pig, mouse) or human bladders[10]. The urothelium is typically removed.
- Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
- Contraction Induction: Contractions are induced by either a muscarinic agonist like carbachol or by electric field stimulation (EFS)[10].
- Drug Application: Cumulative concentration-response curves are generated for the contractile agent in the absence and presence of various concentrations of propiverine or its metabolites.
- Measurement and Analysis: The isometric tension of the muscle strips is recorded. The
  potency of the test compounds is determined by their ability to shift the concentrationresponse curve to the right (antagonism) or reduce the maximum contraction (noncompetitive antagonism/functional inhibition)[10].



Studies showed that propiverine and its metabolites concentration-dependently decreased detrusor contractions, with a potency order matching their receptor binding affinity[11]. Propiverine and its metabolite M-14 also inhibited L-type calcium currents in human detrusor cells, explaining their ability to reduce the maximum effect of carbachol[10].

# **Pharmacokinetics**

The absorption, distribution, metabolism, and excretion (ADME) profile of propiverine was characterized in early studies involving both animal models and human volunteers. Propiverine is well absorbed but undergoes extensive first-pass metabolism in the liver and intestine[1][4].

Table 2: Key Pharmacokinetic Parameters of Propiverine

Parameter	Value	Species/Study Population	Reference
Absolute Bioavailability	40.5% (15 mg IR) Healthy Volunteers		[1]
Elimination Half-life (t1/2)	14.1 - 22.1 hours	Healthy Volunteers	[1]
	12.2 ± 11.2 hours Children (5-10 years)		[13][14]
Total Clearance	371 mL/min (191–870 mL/min)	Healthy Volunteers	[1]
Volume of Distribution (Vd)	125 to 473 L (average 279 L)	Healthy Volunteers (IV admin)	[1]
Protein Binding	90-95% (parent drug) -		[1]
	~60% (main - metabolite)		[1]
Excretion	<1% unchanged in urine	Healthy Volunteers	
	~60% radioactivity in urine	Healthy Volunteers	[1]



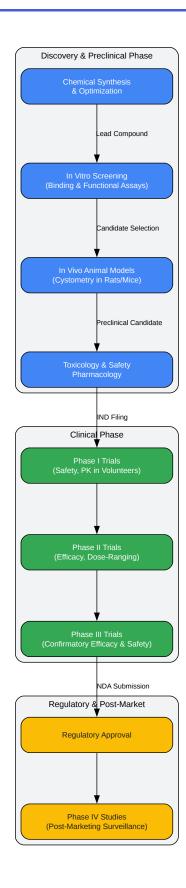
| | ~21% radioactivity in feces | Healthy Volunteers |[1] |

Metabolism: Propiverine is extensively biotransformed into several active metabolites, including M-5 (propiverine-N-oxide), M-6, and M-14, which contribute to the overall therapeutic effect[10] [11].

# **Preclinical and Early-Phase Clinical Development**

The preclinical and clinical development pathway for propiverine established its efficacy and safety profile for treating OAB.





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Caption: Early-phase drug discovery workflow for propiverine.



# **Preclinical Efficacy**

In animal models, administration of propiverine led to a dose-dependent decrease in the intravesical pressure of the bladder and an increase in bladder capacity[1]. Studies in mice demonstrated that orally administered propiverine binds significantly and durably to muscarinic receptors in the bladder, more so than in the submaxillary gland, suggesting a degree of tissue selectivity that could translate to a favorable side-effect profile[4].

# **Early-Phase Clinical Trials**

Early clinical trials were designed to assess the safety, tolerability, pharmacokinetics, and efficacy of propiverine in patients with OAB.

Experimental Protocol: Randomized Controlled Trial (Phase III Example)

- Patient Population: Adults or children with a diagnosis of OAB, confirmed by symptoms (e.g.,
   ≥8 micturitions/24h, urgency episodes) documented in a voiding diary[15][16].
- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design[15][16].
- Intervention: Patients are randomized to receive either propiverine (e.g., 20 mg once daily) or a matching placebo for a defined treatment period (e.g., 12 weeks)[3][15].
- Outcome Measures:
  - Primary Efficacy: Change from baseline in the average number of micturitions, incontinence episodes, or urgency episodes per 24 hours, recorded in a patient's voiding diary[15].
  - Secondary Efficacy: Changes in voided volume per micturition, Overactive Bladder Symptom Score (OABSS), and quality of life questionnaires (e.g., King's Health Questionnaire)[3][17][18].
- Safety Assessment: Monitoring and recording of all adverse events (AEs), with common AEs
  for anticholinergics including dry mouth, constipation, and blurred vision. Post-void residual
  (PVR) urine volume is also measured to check for urinary retention[3][15].



Table 3: Summary of Key Early-Phase Clinical Trial Findings



Study Phase <i>l</i> Type	Patient Population	Key Efficacy Outcomes	Common Adverse Events	Reference
Phase III RCT	Children (5-10 yrs) with OAB & incontinence	Superior to placebo in decreasing voiding frequency (-2.0 vs -1.2 episodes/day), increasing voided volume (31.4 vs 5.1 mL), and decreasing incontinence (-0.5 vs -0.2 episodes/day).	Similar to placebo (23% vs 20%)	[15]
Multi-center Survey	Poor responders to other anticholinergics (n=2932)	Significant improvement in OABSS from baseline of 8.22 to 5.57 at Week 12 (P < 0.001).	Not detailed, but no new safety concerns.	[17]
Prospective Study	Poor responders to solifenacin, tolterodine, or imidafenacin (n=52)	Significant improvement in OABSS from baseline of 9.0 to 6.3 at 12 weeks (P < 0.001). No significant increase in post-void residual volume.	Dry mouth (13.7%), Constipation (6.8%)	[3]



| Meta-Analysis | 2265 participants (vs placebo) | Confirmed efficacy in reducing urgency, urge incontinence, and nocturia (p<0.00001). | Not detailed. |[19] |

These trials demonstrated that propiverine was consistently superior to placebo and effective even in patients who had previously failed treatment with other anticholinergic agents, highlighting the potential benefit of its dual mechanism of action[3][17]. The safety profile was consistent with its anticholinergic properties, with most adverse events being mild and transient[5][20].

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